molecular formula C26H19FN2O4S B11345598 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-phenoxyphenyl)acetamide

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11345598
M. Wt: 474.5 g/mol
InChI Key: ZLXHZWPUROUDJP-UHFFFAOYSA-N
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Description

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-phenoxyphenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibenzo[c,e][1,2]thiazine core, which is a sulfur-containing heterocyclic structure, and is substituted with a fluoro group and a phenoxyphenylacetamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dibenzo[c,e][1,2]thiazine core: This can be achieved through a cyclization reaction involving a suitable sulfur-containing precursor and an aromatic compound.

    Introduction of the fluoro group: This step often involves electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the phenoxyphenylacetamide moiety: This can be accomplished through a nucleophilic substitution reaction, where the dibenzo[c,e][1,2]thiazine core is reacted with a phenoxyphenylacetamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the dibenzo[c,e][1,2]thiazine core can be further oxidized to form sulfone or sulfoxide derivatives.

    Reduction: The compound can be reduced to remove the fluoro group or to convert the sulfone group back to a sulfide.

    Substitution: The phenoxyphenylacetamide moiety can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the specific substitution, but common reagents include halogenating agents, nucleophiles, and bases.

Major Products

The major products formed from these reactions include sulfone or sulfoxide derivatives, reduced analogs, and various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound’s properties may be leveraged in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-phenoxyphenyl)acetamide is not well-documented, but it is likely to involve interactions with specific molecular targets and pathways. The fluoro group and the phenoxyphenylacetamide moiety may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
  • N-(4-phenoxyphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-phenoxyphenyl)acetamide stands out due to the presence of both the fluoro group and the phenoxyphenylacetamide moiety. These functional groups impart unique chemical properties and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H19FN2O4S

Molecular Weight

474.5 g/mol

IUPAC Name

2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C26H19FN2O4S/c27-18-10-15-24-23(16-18)22-8-4-5-9-25(22)34(31,32)29(24)17-26(30)28-19-11-13-21(14-12-19)33-20-6-2-1-3-7-20/h1-16H,17H2,(H,28,30)

InChI Key

ZLXHZWPUROUDJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C4=C(C=C(C=C4)F)C5=CC=CC=C5S3(=O)=O

Origin of Product

United States

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